4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Description
Properties
IUPAC Name |
4-cyclopropyl-1-(3,4-dimethylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-9-3-6-12(7-10(9)2)20-15-13(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,11H,4-5H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWMOJZMBZXVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C4CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with cyclopropyl ketone, followed by cyclization with a suitable reagent to form the pyrazolopyridazine core. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrazolopyridazine core are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities. Notably, 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has shown promise in several areas:
Anticancer Activity
Preliminary studies suggest that this compound may inhibit various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The cytotoxic effects are observed with IC50 values in the nanomolar range, indicating potent activity against these cancer types. The mechanism of action often involves the inhibition of specific kinases such as CDK2, crucial for cell cycle regulation.
Synthesis and Structure
The synthesis of this compound involves several steps that may vary based on available starting materials and desired yields. The complexity of its synthesis reflects the intricate nature of its structure.
Case Studies
Several case studies have investigated the efficacy and safety profile of this compound in preclinical settings. These studies often focus on:
- In vitro assays : Evaluating cytotoxicity against various cancer cell lines.
- In vivo models : Assessing therapeutic effects and side effects in animal models.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) or other key enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
- CAS Number : 1105197-41-8 (from )
- Molecular Formula : C₁₅H₁₄N₄O (from )
- Molecular Weight : 266.3 g/mol
- Structural Features : A pyrazolo[3,4-d]pyridazin-7-one core substituted with a cyclopropyl group at position 4 and a 3,4-dimethylphenyl group at position 1.
Its synthesis likely follows protocols similar to analogues, involving cyclocondensation and substitution reactions (inferred from ).
Comparison with Structurally Similar Compounds
Core Pyrazolo[3,4-d]Pyridazin-7-One Derivatives
The following compounds share the pyrazolo[3,4-d]pyridazin-7-one scaffold but differ in substituents:
Key Observations :
Substituent Effects on Physicochemical Properties: The target compound and its 2-methylphenyl analogue () share identical molecular formulas but differ in aryl substitution patterns. Electron-Withdrawing vs. Electron-Donating Groups: Compounds like 7b–7d () feature nitro and dichlorophenyl groups, which lower electron density and increase melting points (245–257°C) due to stronger intermolecular forces. In contrast, the target compound’s dimethylphenyl group is electron-donating, which may reduce thermal stability.
Synthetic Yields and Conditions :
Pyrazolo[4,3-d]Pyrimidinones and Other Heterocycles
Compounds like 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one () share a similar naming convention but differ in core structure. These pyrimidinone derivatives often target phosphodiesterases (PDEs) (), suggesting divergent pharmacological applications compared to pyridazinone-based compounds.
Research Implications and Gaps
- Pharmacological Potential: While pyrazolo[3,4-d]pyridazin-7-ones are explored for kinase inhibition or PDE modulation (inferred from –10), the target compound’s biological activity remains unreported.
- Structural Optimization : The cyclopropyl group may improve metabolic stability over bulkier substituents (e.g., isopropyl in ), but experimental validation is needed.
Biological Activity
4-Cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a synthetic compound belonging to the class of pyrazolopyridazinones. Its unique structure includes a cyclopropyl group and a 3,4-dimethylphenyl moiety, which contribute to its potential biological activities. The molecular formula is with a molar mass of approximately 280.32 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1105197-29-2 |
| Molecular Formula | C16H16N4O |
| Molar Mass | 280.32 g/mol |
| Purity | ≥95% |
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have shown activity against various cancer cell lines by inhibiting key proteins involved in tumor growth. For instance:
- Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Pyrazole derivatives have demonstrated inhibitory effects on this target .
- Synergistic Effects : Studies have reported that combining pyrazole derivatives with established chemotherapeutics like doxorubicin enhances cytotoxicity in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). This suggests potential for improved therapeutic strategies in resistant cancer subtypes .
Anti-inflammatory and Antibacterial Activities
Pyrazole derivatives are also noted for their anti-inflammatory and antibacterial activities. The structural characteristics of these compounds allow them to interact with various biological pathways:
- Anti-inflammatory Effects : Some studies highlight the ability of pyrazoles to reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
- Antibacterial Properties : Compounds within this class have shown effectiveness against a range of bacterial strains, indicating their utility as antibacterial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of critical enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their antitumor effects.
Study on Breast Cancer Cell Lines
A notable study investigated the effects of various pyrazole derivatives on breast cancer cell lines characterized by different responses to chemotherapy. The results indicated that specific derivatives exhibited significant cytotoxicity and enhanced the effectiveness of doxorubicin through synergistic interactions .
Antimicrobial Activity Evaluation
Another research effort assessed the antibacterial properties of pyrazole derivatives against several pathogenic bacteria. The findings revealed that certain modifications in the pyrazole structure led to increased antibacterial efficacy against resistant strains .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one?
Methodological Answer:
The compound can be synthesized via multicomponent reactions or stepwise cyclization. A representative approach involves refluxing precursors (e.g., substituted pyrazoles or pyridazinones) with aromatic amines in dry pyridine, followed by neutralization and crystallization. For example, similar pyrazolo-pyridazinones were synthesized by heating 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with aromatic amines in pyridine for 6 hours, yielding products after crystallization . Ionic liquids like [bmim][BF4] with FeCl₃·6H₂O catalysis can enhance reaction efficiency and regioselectivity .
Basic: How can structural characterization of this compound be validated?
Methodological Answer:
Combine elemental analysis (C, H, N content verification) with spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on substituent environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aromatic protons from 3,4-dimethylphenyl at δ 6.5–7.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtained .
Advanced: What strategies address contradictory pharmacological data for pyrazolo-pyridazinone derivatives?
Methodological Answer:
Contradictions in target selectivity (e.g., phosphodiesterase inhibition vs. hypoxanthine-guanine phosphoribosyltransferase binding) require:
- Dose-response profiling : Compare IC₅₀ values across assays to rule off-target effects .
- Structural analogs : Modify substituents (e.g., cyclopropyl vs. methyl groups) to isolate activity trends .
- Computational docking : Use molecular dynamics to predict binding affinities for targets like PDE5 or HGPRT .
Advanced: How can regioselectivity challenges in pyrazolo-pyridazinone synthesis be resolved?
Methodological Answer:
Regioselectivity is controlled via:
- Catalyst selection : FeCl₃·6H₂O in ionic liquids promotes specific cyclization pathways .
- Reaction solvent : Polar aprotic solvents (e.g., pyridine) favor nucleophilic attack at the C4 position of pyridazinones .
- Substituent effects : Electron-donating groups (e.g., 3,4-dimethylphenyl) direct cyclization to the desired position .
Basic: What analytical methods ensure purity for in vitro assays?
Methodological Answer:
- HPLC-UV/MS : Use C18 columns with acetonitrile/water gradients to separate impurities (e.g., dihydro derivatives or unreacted amines) .
- TLC monitoring : Track reaction progress using silica gel plates and UV visualization .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove byproducts .
Advanced: How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- QSAR models : Corrogate substituent physicochemical properties (logP, polar surface area) with bioactivity data .
- Docking simulations : Map interactions with PDE isoforms using PDB structures (e.g., PDB ID 1XM6 for PDE5) .
- ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity early in optimization .
Basic: What are common impurities in pyrazolo-pyridazinone synthesis, and how are they mitigated?
Methodological Answer:
- Impurity sources : Unreacted starting materials, diastereomers, or oxidation byproducts.
- Mitigation :
Advanced: What in vitro assays are suitable for evaluating PDE inhibition potency?
Methodological Answer:
- Radioisotopic assays : Measure cAMP/cGMP hydrolysis using ³H-labeled substrates .
- Fluorescence-based kits : Detect PDE activity via secondary messengers (e.g., IP-One for PDE1-5) .
- Kinetic analysis : Calculate Kₘ and Vₘₐₓ values under varying substrate concentrations to assess competitive inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
